N-(5-chloro-2-methoxyphenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
N-(5-chloro-2-methoxyphenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core, substituted with a 3,4-dimethoxyphenyl group at position 3 and a thioacetamide side chain at position 4. This compound belongs to a class of triazole-pyridazine hybrids, which are frequently explored for their pharmacological properties, including kinase inhibition and antimicrobial activity .
The synthesis of such derivatives typically involves cyclocondensation reactions of thiosemicarbazides or thioureas, followed by functionalization via nucleophilic substitution or coupling reactions. The presence of electron-donating methoxy groups and electron-withdrawing chlorine atoms in its structure may influence its reactivity, solubility, and binding affinity to biological targets .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O4S/c1-30-16-7-5-14(23)11-15(16)24-20(29)12-33-21-9-8-19-25-26-22(28(19)27-21)13-4-6-17(31-2)18(10-13)32-3/h4-11H,12H2,1-3H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUMDKGOVSZTPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN3C(=NN=C3C4=CC(=C(C=C4)OC)OC)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Chlorinated and methoxylated phenyl rings
- Thioacetamide linkage
- Triazolo-pyridazine moiety
Its molecular formula is , with a molecular weight of approximately 420.92 g/mol.
Research indicates that compounds similar to this compound may exhibit various mechanisms of action:
- Antimicrobial Activity : Some derivatives show promising antibacterial and antifungal properties. The presence of the thioacetamide group may enhance membrane permeability, facilitating the entry of the drug into microbial cells.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumor cell proliferation through induction of apoptosis and disruption of cell cycle progression. The triazole ring has been associated with anticancer activity in other compounds.
- Anti-inflammatory Effects : The methoxy groups in the phenyl rings may contribute to anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators.
Biological Activity Data
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Reduction in cytokine levels |
Case Studies
Several studies have explored the biological activity of similar compounds:
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated various thioacetamide derivatives against a range of bacteria and fungi. Results indicated that compounds with similar structures exhibited significant antimicrobial activity, suggesting potential for clinical applications in treating infections caused by resistant strains.
- Anticancer Activity Investigation : In vitro assays conducted on cancer cell lines demonstrated that specific derivatives led to a reduction in cell viability and induced apoptosis. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins.
- Inflammation Model : An animal model study assessed the anti-inflammatory properties by measuring cytokine levels post-treatment with related compounds. Results showed a significant decrease in TNF-alpha and IL-6 levels, indicating effective modulation of inflammatory responses.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds similar to N-(5-chloro-2-methoxyphenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide exhibit promising anticancer properties. For instance, compounds containing triazole and pyridazine moieties have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in tumor growth and proliferation.
Case Study: Inhibition of Cancer Cell Proliferation
A study evaluated the anticancer efficacy of a related compound in vitro against multiple cancer cell lines including OVCAR-8 and NCI-H460. The results demonstrated a percent growth inhibition (PGI) exceeding 75% at optimal concentrations, suggesting strong potential for therapeutic use in oncology .
Anti-inflammatory Properties
Inhibition of Lipoxygenase Enzymes
The compound has been investigated for its anti-inflammatory properties through its potential as an inhibitor of lipoxygenase enzymes. Molecular docking studies have shown that it can effectively bind to the active site of 5-lipoxygenase (5-LOX), a key enzyme involved in inflammatory processes. This suggests that this compound could be developed as an anti-inflammatory agent .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound can lead to the design of more potent derivatives. Research indicates that modifications to the methoxy and chloro groups can significantly alter biological activity. This allows chemists to tailor compounds for specific therapeutic targets.
Synthesis and Formulation
The synthesis of this compound typically involves multi-step organic reactions that are optimized for yield and purity. The use of commercially available reagents simplifies the process and reduces costs associated with drug development .
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thioether (-S-) group and halogenated aryl rings (e.g., 5-chloro substituent) are reactive sites for nucleophilic substitution.
-
Mechanism : The electron-deficient pyridazine ring enhances the electrophilicity of the thioether sulfur, facilitating alkylation. For aryl chloride substitution, palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) is typical .
Oxidation and Reduction
The triazole ring and sulfur centers undergo redox transformations:
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Thioether → Sulfone | HO, acetic acid | Forms sulfone derivatives (~85% yield) | |
| Triazole Ring Reduction | NaBH, MeOH, 0°C | Partially reduces triazole to dihydro |
-
Note : Oxidation of the thioether to sulfone improves metabolic stability in pharmacological contexts.
Hydrolysis and Functional Group Interconversion
The acetamide moiety undergoes hydrolysis under acidic or basic conditions:
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Acetamide Hydrolysis | 6M HCl, reflux, 12h | Yields carboxylic acid derivative | |
| Methoxy Demethylation | BBr, DCM, −78°C | Converts methoxy to hydroxyl |
Cyclization and Ring Formation
The triazolopyridazine core participates in cycloaddition and annulation reactions:
Biological Activity via Enzyme Interactions
While not a traditional "chemical reaction," the compound interacts with biological targets:
| Target | Interaction Mechanism | IC/Effect | Reference |
|---|---|---|---|
| PARP-1 | Competitive inhibition at NAD site | IC = 0.33 μM | |
| EGFR | Binding to ATP pocket | IC = 211.2 nM |
-
Structural Basis : The 3,4-dimethoxyphenyl group enhances π-stacking with aromatic residues in enzyme active sites .
Stability and Degradation
Under stress conditions (heat, light, pH extremes):
| Condition | Degradation Pathway | Major Degradants | Reference |
|---|---|---|---|
| Acidic (pH 1.2) | Hydrolysis of acetamide | Carboxylic acid and aniline byproducts | |
| UV Light | Photooxidation of thioether | Sulfoxide and sulfone derivatives |
Key Insights from Analogous Compounds
Comparison with Similar Compounds
Substituent Variations on the Aromatic Rings
- 2-[[6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide (CAS 894037-84-4): This analogue replaces the 3,4-dimethoxyphenyl group with a 4-chlorophenyl substituent. The chloro substituent enhances lipophilicity compared to methoxy groups, which may impact membrane permeability .
2-[[6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide (CAS 894049-45-7) :
The 4-methoxyphenyl group at position 3 introduces a single methoxy substituent, contrasting with the 3,4-dimethoxy configuration in the target compound. This difference could modulate steric hindrance and hydrogen-bonding capacity in receptor binding .
Thioacetamide Side Chain Modifications
- N-(5-chloro-2-methylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS 618426-69-0) :
This compound replaces the triazolo-pyridazine core with a triazole ring and introduces a pyridin-3-yl group. The pyridine moiety may enhance π-π stacking interactions in biological systems, while the ethyl group increases hydrophobicity .
Functional Group Comparisons
Chloro vs. Methoxy Substituents
- The 5-chloro-2-methoxyphenyl group in the target compound combines electron-withdrawing (Cl) and electron-donating (OCH₃) effects, creating a polarized aromatic system. In contrast, N-(4-chlorophenyl)acetamide derivatives (e.g., CAS 763107-11-5) exhibit simpler electronic profiles, which may reduce selectivity in target binding .
Thioether vs. Oxa/Aza Analogues
- Replacing the thioether (-S-) linkage with an oxygen or nitrogen atom (e.g., in oxadiazole or pyrazole derivatives) significantly alters conformational flexibility and electronic properties.
Spectral and Crystallographic Data
- IR and NMR Profiles : The target compound’s IR spectrum would show characteristic peaks for C=O (1650–1670 cm⁻¹) and C-S (650–750 cm⁻¹), similar to CAS 4.1 . However, the 3,4-dimethoxy substituents would introduce distinct aromatic C-O stretching vibrations (~1250 cm⁻¹).
Data Tables
Table 1: Structural and Functional Comparison of Selected Analogues
Research Findings and Implications
- Pharmacological Potential: The 3,4-dimethoxy groups in the target compound may enhance interactions with polar residues in kinase active sites, as seen in related triazolo-pyridazine inhibitors .
- Metabolic Stability : Thioether-containing analogues generally exhibit longer half-lives than oxadiazole derivatives due to resistance to oxidative metabolism .
Q & A
Q. What established synthetic routes are available for this compound, and how can reaction progress be monitored?
Methodological Answer: The synthesis involves a multi-step approach:
- Step 1: Preparation of the triazolopyridazine core via cyclocondensation of hydrazine derivatives with dichloropyridazine intermediates under reflux conditions in aprotic solvents (e.g., acetonitrile) .
- Step 2: Thioether linkage formation between the triazolopyridazine and chloroacetamide moiety using potassium carbonate in DMF, with reaction completion monitored by TLC (ethyl acetate/hexane, 3:7 ratio) and UV visualization .
- Critical Parameters: Maintain anhydrous conditions to prevent hydrolysis of the thioether bond. Stoichiometric ratios (e.g., 1.5:1 chloroacetamide to triazolopyridazine) are crucial to minimize unreacted starting materials .
Q. Which spectroscopic techniques are essential for structural confirmation?
Methodological Answer: A combination of techniques ensures accurate characterization:
- 1H/13C NMR: Resolve aromatic protons (δ 6.8–7.5 ppm for methoxyphenyl groups) and confirm methoxy substituents (singlets at δ 3.8–4.0 ppm) . Deuterated DMSO is preferred for solubility.
- IR Spectroscopy: Identify key functional groups (C=O stretch at ~1680 cm⁻¹, C-S bond at ~680 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]+ calculated for C22H20ClN5O4S: 510.09) with <2 ppm error .
Q. How should researchers design initial biological activity screens?
Methodological Answer: Prioritize target-specific assays based on structural analogs:
- In vitro enzyme inhibition: Test against kinases or oxidoreductases (e.g., lipoxygenase) at 10–100 µM concentrations using fluorogenic substrates. Include positive controls (e.g., quercetin for oxidoreductases) .
- Cellular assays: Use HEK-293 or HepG2 cells for cytotoxicity profiling (MTT assay, 24–72 hr exposure). IC50 values <50 µM warrant further investigation .
Advanced Research Questions
Q. How can synthetic yield be optimized for the triazolopyridazine-thioacetamide coupling step?
Methodological Answer: Systematic optimization requires:
- Solvent Screening: Compare polar aprotic solvents (DMF vs. DMAc); DMF increases reaction rates due to higher dielectric constant .
- Catalytic Additives: Introduce 1–2 mol% tetrabutylammonium bromide (TBAB) to enhance nucleophilicity of the thiolate intermediate, improving yields by 15–20% .
- Temperature Control: Gradual heating (50–60°C) reduces side reactions (e.g., oxidation of thiol groups) while maintaining coupling efficiency .
- Purification: Use column chromatography (silica gel, gradient elution with CH2Cl2:MeOH) to isolate the product from dimeric byproducts .
Q. What strategies resolve contradictions in reported biological activity data?
Methodological Answer: Address variability through:
- Assay Standardization: Replicate studies under uniform conditions (pH 7.4 buffer, 37°C) with blinded controls.
- Purity Validation: Confirm compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) before biological testing .
- Structural Confirmation: Recharacterize batches using X-ray crystallography to rule out polymorphic variations affecting activity .
Q. How can solubility limitations be overcome for pharmacokinetic studies?
Methodological Answer: Employ formulation-based approaches:
- Co-solvent Systems: Use 10% DMSO + 20% PEG-400 in saline for intravenous administration .
- Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) at the acetamide moiety to enhance aqueous solubility, with enzymatic cleavage in vivo .
- Nanoformulation: Encapsulate the compound in PLGA nanoparticles (100–200 nm diameter) to improve bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
